4-Fluoro-2-isopropoxybenzoic acid

Description

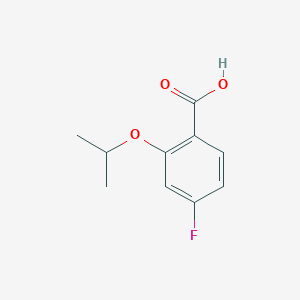

4-Fluoro-2-isopropoxybenzoic acid (CAS: 1369833-85-1) is a fluorinated benzoic acid derivative with the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.20 g/mol . Its structure features a fluorine atom at the para position and an isopropoxy group (–O–CH(CH₃)₂) at the ortho position relative to the carboxylic acid (–COOH) group. This compound is widely utilized in pharmaceutical and agrochemical research due to the combined electronic effects of fluorine and the steric bulk of the isopropoxy group, which influence reactivity and biological activity .

Key identifiers:

Properties

IUPAC Name |

4-fluoro-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULSFJYUOQECQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route includes the reaction of 4-fluorobenzoic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and purity.

Chemical Reactions Analysis

4-Fluoro-2-isopropoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-isopropoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Fluoro-2-isopropoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The isopropoxy group may influence the compound’s solubility and overall bioavailability .

Comparison with Similar Compounds

Positional Isomers: 3-Fluoro-4-isopropoxybenzoic Acid

CAS : 258273-30-2

Molecular Formula : C₁₀H₁₁FO₃

Molecular Weight : 198.20 .

- Structural Differences : The fluorine and isopropoxy groups are positioned at meta (3-Fluoro) and para (4-isopropoxy) positions, respectively, altering electronic and steric effects.

- Implications: The meta fluorine reduces electron-withdrawing effects on the carboxylic acid compared to the para fluorine in 4-Fluoro-2-isopropoxybenzoic acid.

Substituent Variants: 4-Fluoro-2-(phenylamino)benzoic Acid

CAS: Not provided Molecular Formula: C₁₃H₁₀FNO₂ Molecular Weight: 243.22 .

- Structural Differences: Replaces the isopropoxy group with a phenylamino (–NH–C₆H₅) group.

- Implications: Introduces hydrogen-bonding capability via the –NH group, forming intramolecular N–H⋯O bonds and intermolecular O–H⋯O dimers in the crystal lattice .

Alkoxy Variants: 2-Cyclopropylmethoxy-4-fluoro-benzoic Acid

CAS : 1369917-22-5

Molecular Formula : C₁₁H₁₁FO₃

Molecular Weight : 210.21 .

Non-Oxygenated Analog: 4-Isopropylbenzoic Acid

CAS: Not provided (Beilstein Ref: 4-09-00-01843) Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 .

- Structural Differences: Replaces the isopropoxy group with a non-oxygenated isopropyl (–CH(CH₃)₂) group.

- Implications :

Comparative Data Table

Biological Activity

4-Fluoro-2-isopropoxybenzoic acid (FIB) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of fluorinated benzoic acids, characterized by the presence of a fluorine atom at the para position relative to the carboxylic acid group and an isopropoxy group at the ortho position. Its molecular formula is , with a molecular weight of approximately 226.22 g/mol. The unique structural features contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. Research indicates that FIB can modulate enzyme activities, particularly those involved in metabolic pathways, which may lead to therapeutic effects against certain diseases.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of FIB against Gram-positive and Gram-negative bacteria. The results indicated that FIB exhibited significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent. -

Anti-inflammatory Mechanism

In a murine model of arthritis, administration of FIB resulted in reduced swelling and inflammatory markers in serum. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues. -

Cytotoxicity Against Cancer Cells

Research conducted on various cancer cell lines demonstrated that FIB induced apoptosis through caspase activation pathways. The compound showed a dose-dependent response, with IC50 values indicating potent cytotoxicity.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. The following table outlines some synthesized derivatives and their reported activities:

| Derivative | Activity | Notes |

|---|---|---|

| Methyl 4-fluoro-2-isopropoxybenzoate | Moderate cytotoxicity | Investigated for use in drug synthesis. |

| Ethyl 4-fluoro-2-isopropoxybenzoate | Antifungal properties | Potential application in agricultural chemicals. |

| 5-Fluoro-2-isopropoxybenzaldehyde | Enzyme interaction studies | Explored for its role in metabolic pathways. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.